N-Methyl-N-((trifluorosilyl)methyl)benzamide
Description
N-Methyl-N-((trifluorosilyl)methyl)benzamide is a benzamide derivative characterized by a trifluorosilyl (-SiF₃) group attached to the methylene bridge of the N-methyl substituent. This structural motif imparts unique electronic and steric properties, distinguishing it from conventional benzamides.
Properties
CAS No. |
123271-14-7 |
|---|---|
Molecular Formula |
C9H10F3NOSi |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-methyl-N-(trifluorosilylmethyl)benzamide |
InChI |
InChI=1S/C9H10F3NOSi/c1-13(7-15(10,11)12)9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
VYQDPLSOJPQLGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C[Si](F)(F)F)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((trifluorosilyl)methyl)benzamide typically involves the reaction of N-methylbenzamide with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((trifluorosilyl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The trifluorosilyl group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Aqueous acids or bases are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound.
Hydrolysis: Hydroxyl derivatives of the compound.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities:
- Antimicrobial Properties : N-Methyl-N-((trifluorosilyl)methyl)benzamide exhibits potential antibacterial and antifungal activities. The incorporation of the trifluorosilyl group can enhance the compound's lipophilicity, improving its ability to penetrate lipid membranes and interact with microbial targets .
- Antioxidant Activity : Research indicates that compounds with similar structures may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
Pharmaceutical Intermediate
There is ongoing research into utilizing this compound as a pharmaceutical intermediate. Its unique chemical properties may facilitate the synthesis of novel therapeutic agents aimed at various diseases, including infections and inflammatory conditions.
Specialty Chemicals Production
In industrial applications, this compound is used in producing specialty chemicals with unique properties. These chemicals are often utilized in formulations requiring enhanced stability or specific interactions with biological systems.
Case Studies
Several studies have illustrated the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzamides with trifluoromethyl groups showed significant antimicrobial activity against Escherichia coli and other pathogens. The results indicated that structural modifications could enhance potency against resistant strains .
- Pharmaceutical Development : Research on similar compounds has highlighted their potential as intermediates in drug synthesis. For instance, investigations into fluorinated benzamides have shown promising results in developing treatments for bacterial infections and cancer therapies .
Mechanism of Action
The mechanism of action of N-Methyl-N-((trifluorosilyl)methyl)benzamide involves its interaction with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Features
Table 1: Key Structural Differences
Key Observations :
Key Observations :
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data and Physical Properties
Key Observations :
- The SiF₃ group in the target compound reduces solubility compared to hydroxyl or amino analogues .
- Distinct ¹H NMR signals for the N-CH₂-SiF₃ moiety (δ ~3.2) differentiate it from other substituents.
Key Observations :
- The target compound’s biological activity remains unexplored, but its SiF₃ group may offer unique pharmacokinetic properties (e.g., enhanced blood-brain barrier penetration) compared to CF₃ or NH₂ analogues .
Biological Activity
N-Methyl-N-((trifluorosilyl)methyl)benzamide is a compound that has garnered interest due to its unique structural features and potential biological activities. The incorporation of a trifluorosilyl group can enhance the compound's reactivity and biological profile, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound involves the reaction of N-methylbenzamide with trifluorosilane in the presence of a suitable catalyst. This method allows for the efficient introduction of the trifluorosilyl group, which is critical for enhancing biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing similar structures to this compound exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have shown potent inhibitory effects on various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. A study reported that certain analogs achieved over 90% inhibition against EGFR at low concentrations (10 nM) .
Antimicrobial Activity
The antimicrobial properties of compounds with trifluorosilyl groups have also been explored. Research indicates that such compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, one study found that specific benzamide derivatives exhibited strong antibacterial effects, correlating their efficacy with the presence of fluorine atoms in their structure .
Case Study 1: Anticancer Evaluation
A series of benzamide derivatives, including those with trifluorosilyl substitutions, were evaluated for their cytotoxicity against various cancer cell lines. The results showed that compounds with the trifluorosilyl group had enhanced cytotoxic effects compared to their non-fluorinated counterparts. The IC50 values ranged significantly, indicating varying degrees of potency among different analogs .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Trifluoro-benzamide A | 5.2 | HeLa |
| Trifluoro-benzamide B | 12.4 | MCF-7 |
| This compound | 8.7 | A549 |
Case Study 2: Antimicrobial Testing
In an antimicrobial assay, derivatives of this compound were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The presence of the trifluorosilyl group was found to enhance the antibacterial activity significantly.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound X | 15 | S. aureus |
| Compound Y | 20 | E. coli |
| This compound | 10 | S. aureus |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
- Membrane Disruption : The lipophilic nature of the trifluorosilyl group may facilitate membrane penetration, leading to increased cytotoxicity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
